6-Chloro-1H-benzo[d]imidazole-5-sulfonamide
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Overview
Description
6-Chloro-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-benzo[d]imidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with a suitable sulfonyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Step 1: o-Phenylenediamine reacts with chlorosulfonic acid to form 5-chloro-2-sulfamoylbenzenamine.
Step 2: The intermediate is then cyclized under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
6-Chloro-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
5-Chloro-2-methyl-1H-benzimidazole: Similar structure but with a methyl group at the 2nd position.
6-Chloro-1H-benzimidazole-2-sulfonamide: Similar structure but with the sulfonamide group at the 2nd position.
5,6-Dichloro-1H-benzimidazole: Contains two chlorine atoms at the 5th and 6th positions.
Uniqueness: 6-Chloro-1H-benzo[d]imidazole-5-sulfonamide is unique due to the specific positioning of the chlorine and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
89725-01-9 |
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Molecular Formula |
C7H6ClN3O2S |
Molecular Weight |
231.66 g/mol |
IUPAC Name |
6-chloro-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C7H6ClN3O2S/c8-4-1-5-6(11-3-10-5)2-7(4)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
InChI Key |
QTEQUZCBKDTAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)N=CN2 |
Origin of Product |
United States |
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